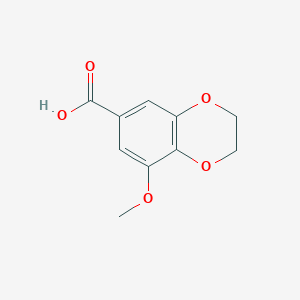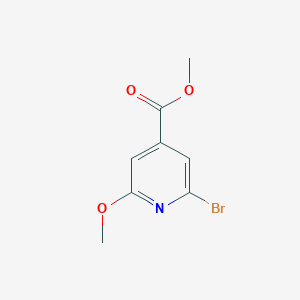
2,4,6-triphenylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenylbenzaldehyde is an aromatic aldehyde characterized by the presence of three phenyl groups attached to a benzaldehyde core. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Triphenylbenzaldehyde can be synthesized through several methods. One common approach involves the condensation of pyrrole and this compound using modified Adler conditions. This method, however, typically yields a low percentage of the desired product . Another method involves the use of trifluoroacetic acid (TFA) as a catalyst for the condensation of pyrrole and this compound, resulting in a yield of about 4% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally involves similar condensation reactions under controlled conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2,4,6-Triphenylbenzaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-triphenylbenzaldehyde involves its interaction with various molecular targets. In the context of porphyrin synthesis, it acts as a key building block, facilitating the formation of the porphyrin ring through condensation reactions . The specific pathways and molecular targets depend on the particular application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Known for its use in the preparation of RNA-specific fluorescent probes.
2,4,6-Trihydroxybenzaldehyde: Noted for its potent antidiabetic properties and strong antioxidant activity.
Uniqueness
2,4,6-Triphenylbenzaldehyde is unique due to its three phenyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in the synthesis of bulky porphyrin derivatives and other complex organic molecules .
Propriétés
IUPAC Name |
2,4,6-triphenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJKKFSTPHNEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B3157826.png)


![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)



![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3157874.png)

![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)



